![molecular formula C23H22N2O2 B2397742 N1-(3,3-diphenylpropyl)-N2-phenyloxalamide CAS No. 941999-19-5](/img/structure/B2397742.png)
N1-(3,3-diphenylpropyl)-N2-phenyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The most common method of synthesizing 3,3-Diphenylpropyl isocyanate, a related compound, involves the reaction of 3,3-diphenylpropylamine with phosgene. The product is then treated with hydrochloric acid to obtain the final product. Another synthesis method involves the demethylation of N, N-dimethyl-3,3-diphenylpropylamine, and then hydrolyzing to N-methyl-3,3-diphenylpropylamine .Chemical Reactions Analysis
3,3-Diphenylpropyl isocyanate, a related compound, is used as a reagent in various chemical reactions. It is used as a catalyst in the production of polyurethane foam and other polymers. It is believed to react with alcohols, amines, and carboxylic acids to form isocyanates.Aplicaciones Científicas De Investigación
Electrochemical Sensing Platforms
Innovative electrochemical redox-active nanocomposites synthesized using related diphenyl compounds as monomers have shown promise as sensing platforms. For instance, poly(N,N'-diphenyl-p-phenylediamine)-Au/Pt composites, synthesized through a one-pot method, exhibited excellent electrochemical redox activity and were applied for the sensitive detection of carbohydrate antigen 199, suggesting potential clinical research applications (Liyuan Wang et al., 2016).
Anticancer Activities
Synthetic Methodologies
Novel synthetic approaches using diphenyl compounds have facilitated the development of N-(2-carboxyphenyl)aryloxalmonoamides, showcasing the versatility of these compounds in synthetic organic chemistry. This highlights their importance in the synthesis of anthranilic acid derivatives and oxalamides, which are valuable in various chemical research contexts (V. Mamedov et al., 2016).
Glyoxalase I Inhibition for Therapeutic Applications
Research into glyoxalase I (GLO1) inhibitors has identified diphenyl derivatives as promising leads. These compounds, through their interaction with enzyme systems, have potential therapeutic applications in diseases where GLO1 plays a critical role, suggesting a new avenue for drug development (T. Chiba et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-phenyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(23(27)25-20-14-8-3-9-15-20)24-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJWZZDQDFNNSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.